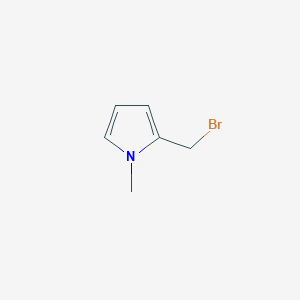
2-(bromomethyl)-1-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-methyl-1H-pyrrole is an organic compound with the molecular formula C6H8BrN. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The bromomethyl group attached to the pyrrole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-methyl-1H-pyrrole typically involves the bromination of 1-methyl-1H-pyrrole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of a bromination reagent like N-bromosuccinimide in a solvent such as acetone or acetonitrile, followed by separation and purification steps, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methyl-1H-pyrrole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and sodium alkoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for this compound.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-methyl-1H-pyrrole depends on its specific application. In biological systems, the compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl derivative used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl compound used in the synthesis of polymers and other organic molecules.
Uniqueness
2-(Bromomethyl)-1-methyl-1H-pyrrole is unique due to its pyrrole core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and bioactive molecules, where the pyrrole ring can enhance biological activity and selectivity .
Properties
Molecular Formula |
C6H8BrN |
|---|---|
Molecular Weight |
174.04 g/mol |
IUPAC Name |
2-(bromomethyl)-1-methylpyrrole |
InChI |
InChI=1S/C6H8BrN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |
InChI Key |
GAVXZLFWVIHHCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


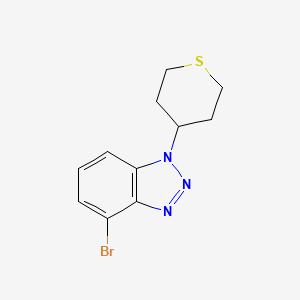
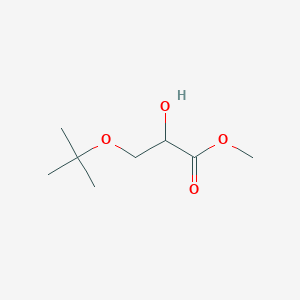
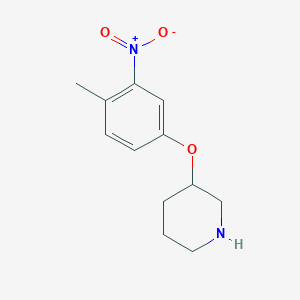
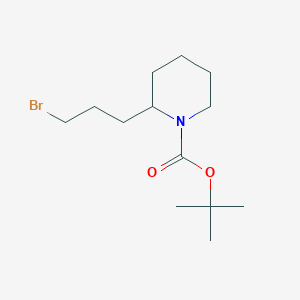

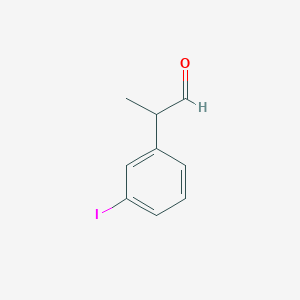


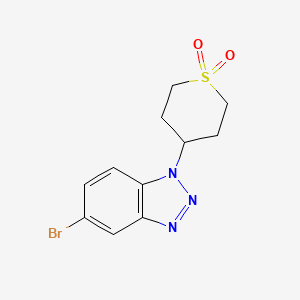
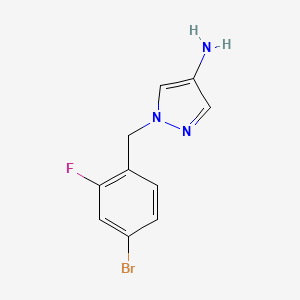
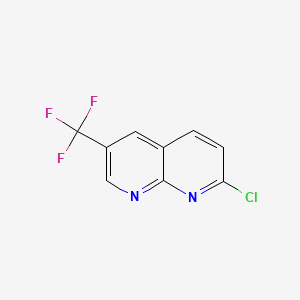

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
